molecular formula C5H5BrN2S B1371745 4-Bromo-2-(methylthio)pyrimidine CAS No. 959236-97-6

4-Bromo-2-(methylthio)pyrimidine

Cat. No. B1371745
M. Wt: 205.08 g/mol
InChI Key: TZSQAGYDWPPKPE-UHFFFAOYSA-N
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Description

“4-Bromo-2-(methylthio)pyrimidine” is a chemical compound with the molecular formula C5H5BrN2S . It has a molecular weight of 205.08 g/mol . The IUPAC name for this compound is 4-bromo-2-methylsulfanylpyrimidine .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(methylthio)pyrimidine” includes a pyrimidine ring, which is a heterocyclic aromatic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . The InChI code for this compound is 1S/C5H5BrN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 .


Physical And Chemical Properties Analysis

“4-Bromo-2-(methylthio)pyrimidine” has a molecular weight of 205.08 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 203.93568 g/mol . Its topological polar surface area is 51.1 Ų .

Scientific Research Applications

  • Summary of the Application : “4-Bromo-2-(methylthio)pyrimidine” is used as a starting material in the synthesis of Palbociclib . Palbociclib is an effective anti-proliferative agent against Rb-positive tumor cells in retinoblastoma, which inhibits Ser780/Ser795 phosphorylation on Rb protein to induce G1 arrest . It was approved by the FDA in 2015 as a first selective inhibitor of the CDK4/6 for marketing .
  • Methods of Application or Experimental Procedures : The synthesis of Palbociclib starts with 2-(methylthio)pyrimidin-4-(3H)-one and involves nucleophilic substitution by thionyl chloride, bromination, nucleophilic substitution by cyclopentylamine, a one pot-two step method (Heck reaction, ring close sequence), oxidation and bromination, cross-coupling reaction, Heck reaction, and aqueous workup . A specific example of a reaction step is: "To a solution of 4-chloro-5-bromo-2-(methylthio)pyrimidine (22, 10.70 g, 44.8 mmol) in dioxane (40 mL), DIPEA (14.77 mL, 89.4 mmol) and cyclopentylamine (5.56 mL, 67.0 mmol) were added into the solution. After completion of the addition, the reaction mixture was stirred at 100 °C for 4 h."
  • Results or Outcomes : This synthetic route used inexpensive raw material and reagents, involved readily controllable reaction conditions, and reduced environmental hazards . The method afforded Palbociclib in a 10% yield .

Safety And Hazards

“4-Bromo-2-(methylthio)pyrimidine” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSQAGYDWPPKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671678
Record name 4-Bromo-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(methylthio)pyrimidine

CAS RN

959236-97-6
Record name 4-Bromo-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-(methylsulfanyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Linghu, N Wong, JF Blake, JJ Gaudino… - Complete Accounts of …, 2018 - ACS Publications
This chapter describes the discovery and synthesis of GDC-0994, a selective ERK1/2 inhibitor for the treatment of human cancers. The biological rationale for targeting ERK1/2, which is …
Number of citations: 3 pubs.acs.org
L Ren, J Grina, D Moreno, JF Blake… - Journal of Medicinal …, 2015 - ACS Publications
Using structure-based design, a novel series of pyridone ERK1/2 inhibitors was developed. Optimization led to the identification of (S)-14k, a potent, selective, and orally bioavailable …
Number of citations: 38 pubs.acs.org

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